molecular formula C12H11FN2O B15315518 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B15315518
M. Wt: 218.23 g/mol
InChI Key: FEVOGDZCLKWFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a fluorobenzaldehyde moiety at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 5-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. The fluorobenzaldehyde moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde moiety.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate: Contains an ethanamine group instead of a benzaldehyde moiety.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a pyrazole ring and a fluorobenzaldehyde moiety, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-5-9(2)15(14-8)12-4-3-11(13)6-10(12)7-16/h3-7H,1-2H3

InChI Key

FEVOGDZCLKWFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)F)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.